molecular formula C23H16Cl2N2O4 B6489863 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887872-54-0

3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6489863
CAS No.: 887872-54-0
M. Wt: 455.3 g/mol
InChI Key: KTSQHWYGBWYCSK-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (referred to as the "target compound" hereafter) is a benzamide derivative featuring a benzofuran core substituted with a 2,5-dichlorobenzamido group at position 3 and a 4-methoxyphenylcarboxamide moiety at position 2. Its molecular formula is C₂₃H₁₆Cl₂N₂O₄, with a molecular weight of 455.3 g/mol .

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O4/c1-30-15-9-7-14(8-10-15)26-23(29)21-20(16-4-2-3-5-19(16)31-21)27-22(28)17-12-13(24)6-11-18(17)25/h2-12H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSQHWYGBWYCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of Dichlorobenzamido Group: The dichlorobenzamido group can be introduced via an amide coupling reaction between 2,5-dichlorobenzoic acid and an amine derivative.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the amide and methoxy groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Dichlorobenzamide-Based Agrochemicals

Several dichlorobenzamide derivatives are widely used as herbicides and pesticides. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 340.2 2,3-dichlorophenyl, ethoxymethoxy Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₃F₅N₂O₂ 408.3 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide
Target Compound C₂₃H₁₆Cl₂N₂O₄ 455.3 2,5-dichlorobenzamido, 4-methoxyphenyl Research compound

Key Findings :

  • Chlorine Positioning: The target compound’s 2,5-dichloro substitution contrasts with etobenzanid’s 2,3-dichloro configuration.
  • Methoxy vs. Fluorine : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, whereas diflufenican’s fluorine atoms enhance electron-withdrawing effects. This distinction could influence solubility and membrane permeability .

Benzothiazole and Benzofuran Derivatives from Patent Literature

The European Patent EP3348550A1 describes benzothiazole-2-yl carboxamides and acrylamides with structural similarities to the target compound . Notable examples include:

Compound Name Molecular Formula Key Features
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea C₁₆H₁₁F₃N₄O₂S Urea linker, trifluoromethylbenzothiazole
Target Compound C₂₃H₁₆Cl₂N₂O₄ Benzofuran core, dichlorobenzamido

Key Findings :

  • Linker Groups : The urea group in the patent compound enables stronger hydrogen bonding, whereas the carboxamide linker in the target compound may prioritize hydrophobic interactions .

Positional Isomers and Analogues

highlights N-[4-(2,3-dichlorobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide (ID: 3617-3456) as a positional isomer of the target compound (ID: 3617-3457). Both share the molecular formula C₂₃H₁₆Cl₂N₂O₄ but differ in chlorine substitution (2,3 vs. 2,5) .

Comparative Data :

  • Bioactivity : Preliminary screening data suggest that the 2,5-dichloro isomer (target compound) exhibits marginally higher stability in metabolic assays, possibly due to reduced steric hindrance .
  • Synthetic Accessibility: The 2,5-dichloro configuration is less synthetically challenging to isolate compared to 2,3-dichloro derivatives, as noted in intermediate synthesis reports .

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